molecular formula C20H25N3O3S B4493846 N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B4493846
M. Wt: 387.5 g/mol
InChI Key: PGIRQTCCRGCRFR-UHFFFAOYSA-N
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Description

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound featuring a phenylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-phenylpiperazine with a suitable acylating agent to form the piperazine derivative. This intermediate is then reacted with N-methyl-2-methylbenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.

Scientific Research Applications

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects on the central nervous system.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine core is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler analog with similar core structure but lacking the sulfonamide and methyl groups.

    N-methyl-1,2-phenylenediamine: Another related compound with different functional groups.

Uniqueness

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from simpler analogs, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-N-[2-methyl-3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-18(10-7-11-19(16)21(2)27(3,25)26)20(24)23-14-12-22(13-15-23)17-8-5-4-6-9-17/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRQTCCRGCRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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